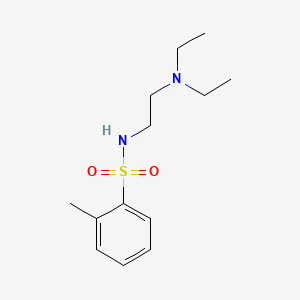
o-Toluenesulfonamide, N-(2-diethylaminoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Toluenesulfonamide, N-(2-diethylaminoethyl)- is an organic compound with significant applications in various fields. It is known for its unique chemical properties and versatility in synthetic chemistry. This compound is a derivative of toluenesulfonamide, where the sulfonamide group is substituted with a 2-diethylaminoethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of o-Toluenesulfonamide, N-(2-diethylaminoethyl)- typically involves the reaction of o-toluenesulfonyl chloride with 2-diethylaminoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
o-Toluenesulfonamide, N-(2-diethylaminoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, o-Toluenesulfonamide, N-(2-diethylaminoethyl)- is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and as a protecting group for amines .
Biology
In biological research, this compound is used in the study of enzyme inhibition and as a model compound for studying sulfonamide-based drugs .
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the development of new antibiotics and anticancer drugs .
Industry
Industrially, o-Toluenesulfonamide, N-(2-diethylaminoethyl)- is used in the production of polymers and resins. It acts as a plasticizer and stabilizer in various polymeric materials .
Wirkmechanismus
The mechanism of action of o-Toluenesulfonamide, N-(2-diethylaminoethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of folate synthesis in bacteria, leading to antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- p-Toluenesulfonamide
- N-Ethyl-o-toluenesulfonamide
- N-Methyl-o-toluenesulfonamide
Comparison
Compared to similar compounds, o-Toluenesulfonamide, N-(2-diethylaminoethyl)- exhibits unique properties due to the presence of the 2-diethylaminoethyl group. This substitution enhances its solubility and reactivity, making it more versatile in synthetic applications. Additionally, its ability to act as a protecting group and its potential therapeutic applications set it apart from other toluenesulfonamide derivatives .
Eigenschaften
CAS-Nummer |
32411-08-8 |
|---|---|
Molekularformel |
C13H22N2O2S |
Molekulargewicht |
270.39 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H22N2O2S/c1-4-15(5-2)11-10-14-18(16,17)13-9-7-6-8-12(13)3/h6-9,14H,4-5,10-11H2,1-3H3 |
InChI-Schlüssel |
JNKZSGLYVGKQPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNS(=O)(=O)C1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



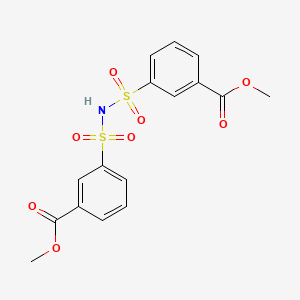
![1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14693878.png)

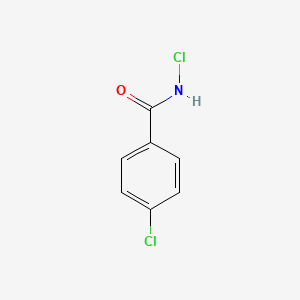
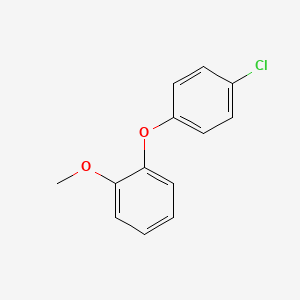
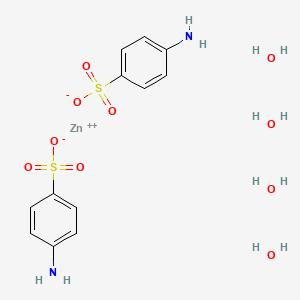
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine)](/img/structure/B14693902.png)

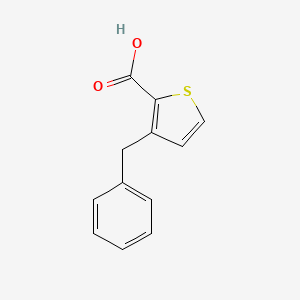
![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)

![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
![Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate](/img/structure/B14693933.png)
